molecular formula C5H11ClO2 B2602481 3-(2-Chloroethoxy)propan-1-ol CAS No. 78925-46-9

3-(2-Chloroethoxy)propan-1-ol

Cat. No.: B2602481
CAS No.: 78925-46-9
M. Wt: 138.59
InChI Key: RTYZTARCKASTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloroethoxy)propan-1-ol: is an organic compound with the molecular formula C5H11ClO2. It is a chlorinated alcohol, characterized by the presence of a hydroxyl group (-OH) and a chloroethoxy group (-OCH2CH2Cl) attached to a propane backbone. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-Chloroethoxy)propan-1-ol can be synthesized through the reaction of 3-chloropropan-1-ol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to distillation to separate the desired product from any by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2-Chloroethoxy)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 3-(2-chloroethoxy)propan-1-amine using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 3-(2-hydroxyethoxy)propan-1-ol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of 3-(2-chloroethoxy)propanoic acid.

    Reduction: Formation of 3-(2-chloroethoxy)propan-1-amine.

    Substitution: Formation of 3-(2-hydroxyethoxy)propan-1-ol.

Scientific Research Applications

Chemistry: 3-(2-Chloroethoxy)propan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic chemistry.

Biology: In biological research, this compound is used to study the effects of chlorinated alcohols on biological systems. It can be used in experiments to understand the metabolism and toxicity of chlorinated compounds.

Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of pharmaceutical compounds. It is used in medicinal chemistry to develop new therapeutic agents.

Industry: In industrial applications, this compound is used in the production of surfactants, plasticizers, and other specialty chemicals. It is also employed in the formulation of certain coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethoxy)propan-1-ol involves its interaction with cellular components. The hydroxyl group allows it to form hydrogen bonds with other molecules, while the chloroethoxy group can participate in various chemical reactions. These interactions can affect the fluidity and permeability of cell membranes, leading to changes in cellular function.

Comparison with Similar Compounds

    3-(2-Chloroethoxy)ethanol: Similar structure but with an ethanol backbone.

    3-(2-Bromoethoxy)propan-1-ol: Similar structure but with a bromine atom instead of chlorine.

    3-(2-Hydroxyethoxy)propan-1-ol: Similar structure but with a hydroxyl group instead of chlorine.

Uniqueness: 3-(2-Chloroethoxy)propan-1-ol is unique due to the presence of both a hydroxyl group and a chloroethoxy group, which allows it to participate in a wide range of chemical reactions. Its specific reactivity and properties make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-(2-chloroethoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2/c6-2-5-8-4-1-3-7/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYZTARCKASTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.